molecular formula C38H68O11 B1212817 Inostamycin

Inostamycin

Cat. No. B1212817
M. Wt: 700.9 g/mol
InChI Key: NZJHONRWXITMMC-RBLAFODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inostamycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Inhibition of Cancer Cell Invasion and Metastasis

Inostamycin has been shown to suppress the invasion ability of cancer cells, particularly in the HSC-4 tongue carcinoma cell line. This effect is attributed to its role as an inhibitor of cytidine 5′-diphosphate 1,2-diacyl-sn-glycerol (CDP-DG): inositol transferase, leading to reduced productions of matrix metalloproteinases (MMP-2 and MMP-9) and diminished cell motility, which are crucial for cancer invasion and metastasis (Baba et al., 2004).

Cytostatic Effects on Cancer Cells

Research indicates that inostamycin exerts cytostatic effects on oral squamous cell carcinoma (SCC) cell lines, leading to G1-phase cell cycle arrest. This effect is accompanied by decreased cyclin D1 mRNA and protein expression and reduced phosphorylated retinoblastoma susceptibility gene product levels. The cytostatic nature of inostamycin suggests its potential utility in tumor dormant cytostatic therapy for oral SCC (Baba et al., 2001).

Modulation of Drug Resistance in Cancer Cells

Inostamycin has been identified to reverse multidrug resistance in KB cells, a feature attributed to its ability to increase the accumulation of chemotherapeutic agents like vinblastine in resistant cells. This action is due to inostamycin's interference with the efflux mechanisms typically employed by resistant cancer cells to expel therapeutic drugs, thereby enhancing drug retention and efficacy (Kawada & Umezawa, 1991).

Anti-angiogenic Properties

Inostamycin has demonstrated significant anti-angiogenic properties by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) stimulated by vascular endothelial growth factor (VEGF). It achieves this through the inhibition of key signaling pathways involved in angiogenesis, such as the ERK-cyclin D1 and p38 pathways, suggesting its potential as an anti-angiogenic agent in cancer therapy (Baba et al., 2005).

properties

Product Name

Inostamycin

Molecular Formula

C38H68O11

Molecular Weight

700.9 g/mol

IUPAC Name

2-[(3S)-5-ethyl-6-[(2S,3S)-6-[(2S,3S)-5-[(5R)-5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid

InChI

InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21?,22?,23-,24-,25?,26?,27?,28?,29+,31?,32-,33?,35?,36+,37?,38?/m0/s1

InChI Key

NZJHONRWXITMMC-RBLAFODUSA-N

Isomeric SMILES

CCCC([C@]1(CC(C(O1)(C2(C[C@@H]([C@H](O2)C(CC)C(=O)C(C)[C@H]([C@H](C)C3C(C([C@@H](C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Canonical SMILES

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

synonyms

inostamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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